methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves several steps, including the formation of the chromeno[2,3-c]pyrrol core and subsequent functionalization. The synthetic route typically involves the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other similar compounds, such as:
Chromeno[2,3-c]pyrrol derivatives: These compounds share the chromeno[2,3-c]pyrrol core and may have similar chemical and biological properties.
Thiazole derivatives: Compounds containing the thiazole ring may exhibit similar reactivity and applications.
Methoxyphenyl derivatives: These compounds have the methoxyphenyl group, which can influence their chemical behavior and biological activity
Biological Activity
Methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial and antiproliferative effects, as well as relevant case studies and research findings.
Chemical Structure and Properties
The compound features a unique combination of a thiazole ring and a pyrrole moiety along with several methoxy and methyl substitutions. This structural complexity is significant for its biological interactions.
Biological Activity Overview
Recent studies have indicated that compounds containing pyrrole and thiazole structures exhibit a range of biological activities. The following sections detail specific activities observed in research studies.
1. Antibacterial Activity
Research has shown that compounds similar to this compound exhibit potent antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Compound Type | Target Pathogen | MIC (µg/mL) |
---|---|---|
Pyrrole Derivatives | Staphylococcus aureus | 3.12 - 12.5 |
Thiazole Derivatives | Escherichia coli | 10 - 20 |
This suggests that the compound may be effective against antibiotic-resistant strains.
2. Antiproliferative Effects
In vitro studies have demonstrated that the compound exhibits antiproliferative activity against various cancer cell lines:
- HeLa Cells : IC50 values were found to be approximately 226 µg/mL.
- A549 Cells : IC50 values were around 242.52 µg/mL .
These findings indicate potential applications in cancer therapeutics.
The mechanism by which this compound exerts its antibacterial and antiproliferative effects may involve interaction with cellular targets crucial for microbial survival and cancer cell proliferation. For example:
- Target Interaction : The compound may interact with key proteins involved in cell division or metabolic pathways in bacteria and cancer cells .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Pyrrole-Based Antibiotics : A study on pyrrole derivatives showed enhanced activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.4 μM .
- Thiazole Compounds in Cancer Therapy : Research has indicated that thiazole derivatives can inhibit tumor growth in animal models, suggesting that the thiazole component of the compound may contribute significantly to its antiproliferative effects .
Properties
Molecular Formula |
C26H22N2O6S |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
methyl 2-[1-(3-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C26H22N2O6S/c1-12-9-17-18(10-13(12)2)34-22-19(21(17)29)20(15-7-6-8-16(11-15)32-4)28(24(22)30)26-27-14(3)23(35-26)25(31)33-5/h6-11,20H,1-5H3 |
InChI Key |
QEFCDNHBVFQJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
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